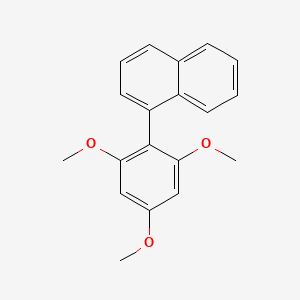

1-(2,4,6-Trimethoxyphenyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

594823-70-8 |

|---|---|

Molecular Formula |

C19H18O3 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)naphthalene |

InChI |

InChI=1S/C19H18O3/c1-20-14-11-17(21-2)19(18(12-14)22-3)16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3 |

InChI Key |

CDQGXBWHDWXRLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C2=CC=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4,6 Trimethoxyphenyl Naphthalene and Analogs

Catalytic Coupling Reactions for Aryl-Naphthalene Bond Formation

Catalytic coupling reactions are a cornerstone for the formation of carbon-carbon bonds, providing powerful tools for constructing the aryl-naphthalene scaffold. These methods typically involve the coupling of two pre-functionalized aromatic rings or the direct functionalization of a C-H bond.

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for aryl-aryl bond formation. acs.org The Suzuki-Miyaura reaction, in particular, is highly effective for this purpose due to its mild conditions and broad functional group tolerance. acs.org The synthesis of 1-(2,4,6-trimethoxyphenyl)naphthalene via this method could be envisioned through two primary pathways:

The coupling of a 1-halonaphthalene with 2,4,6-trimethoxyphenylboronic acid.

The reaction of naphthalene-1-boronic acid with a 1-halo-2,4,6-trimethoxybenzene.

Palladium catalysts are most commonly employed for these transformations. acs.org Catalyst systems like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PPh₃) or preformed catalysts such as Pd[P(t-Bu)₃]₂ have demonstrated high efficiency. acs.org The choice of catalyst, base, and solvent system is crucial for minimizing side reactions and maximizing yield. acs.org

Other notable cross-coupling reactions applicable to this synthesis include the Hiyama coupling, which utilizes organosilicon reagents. nih.gov This method involves the coupling of an organohalide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to activate the silicon reagent. nih.gov

| Coupling Reaction | Aryl Substrate 1 | Aryl Substrate 2 | Catalyst System (mol%) | Base/Activator | Solvent | Yield | Ref |

| Suzuki-Miyaura | 2-Bromo-5-fluorobenzonitrile | 4-Chloro-2-fluorophenylboronic acid | Pd[P(t-Bu)₃]₂ (0.3) | K₃PO₄ | Toluene/H₂O | >95% | acs.org |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (3) / PPh₃ (12) | Na₂CO₃ | Dioxane/Toluene/H₂O | High | acs.org |

| Hiyama Coupling | p-Iodonitrobenzene | Phenyl trimethoxysilane | Pd(OAc)₂ (3) / DABCO (6) | TBAF | Dioxane | Quantitative | nih.gov |

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings, and its principles can be extended to arylation. beilstein-journals.org An acid-catalyzed arylation to form this compound would typically involve the reaction of naphthalene (B1677914) with an activated 2,4,6-trimethoxyphenyl electrophile or the reaction of the highly nucleophilic 1,3,5-trimethoxybenzene (B48636) with an activated naphthalene species. unizar.es

A significant challenge in the Friedel-Crafts reaction with naphthalene is controlling the regioselectivity. Acylation, for instance, can yield a mixture of 1- and 2-substituted products, with the ratio being dependent on kinetic versus thermodynamic control. researchgate.net Strong Lewis acids like AlCl₃ or Brønsted superacids such as trifluoromethanesulfonic acid (TfOH) are often required to catalyze these reactions. beilstein-journals.orgmdpi.com For the synthesis of the target compound, reacting naphthalene with a suitable electrophilic partner derived from 1,3,5-trimethoxybenzene under strong acid catalysis could potentially favor the formation of the sterically hindered 1-substituted product, although competitive reactions and rearrangements are possible. mdpi.com

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. acs.org Oxidative arylation involves the direct coupling of an aromatic C-H bond with an arene, often mediated by a transition metal catalyst and an oxidant. nih.gov

For the synthesis of this compound, a plausible route involves the direct C-H arylation of naphthalene with a 2,4,6-trimethoxybenzene derivative. Palladium catalysts, such as Pd/C or Pd(OAc)₂, are effective for this transformation, often in the presence of an oxidant like o-chloranil or a silver salt. nih.govresearchgate.net Aryliodonium salts are also effective coupling partners in these reactions. nih.gov This approach offers a direct route to the biaryl product, though control of regioselectivity remains a key challenge, requiring careful optimization of reaction conditions. nih.gov

Stereoselective and Regioselective Synthesis of Naphthalene-Substituted Aromatic Systems

Achieving high regioselectivity is paramount in the synthesis of 1-substituted naphthalenes. The electronic and steric properties of the naphthalene ring make the C1 (α) position generally more reactive towards electrophiles under kinetic control, but the C2 (β) position can be favored under thermodynamic control. researchgate.netnih.gov

Several strategies have been developed to ensure selective α-arylation:

Directed C-H Functionalization: Introducing a directing group onto the naphthalene scaffold can guide the catalyst to a specific C-H bond, ensuring high regioselectivity.

Catalyst Control: The choice of catalyst and ligands can significantly influence the site of reaction. For instance, bulky ligands on a palladium catalyst can favor reaction at the less sterically hindered C-H bond, while specific ligand-substrate interactions can direct the reaction to a more hindered position. nih.gov A study using a bulky Pd(II) diimine catalyst demonstrated highly selective α-arylation of naphthalene. nih.gov

Benzannulation Strategies: Building the naphthalene ring from acyclic or monocyclic precursors allows for precise control over the substitution pattern. Ipso-type regiocontrolled benzannulation, for example, provides a distinctive method for constructing highly substituted α-arylnaphthalenes. nih.gov

For sterically hindered 1-arylnaphthalenes like this compound, the rotational barrier around the aryl-naphthalene single bond can be high enough to allow for the existence of stable atropisomers. In such cases, stereoselective synthesis becomes an important consideration. Asymmetric catalysis, using chiral ligands or catalysts, can be employed to favor the formation of one enantiomer over the other. unizar.es For example, enantioselective Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene has been achieved using chiral rhodium complexes, demonstrating the potential for controlling stereochemistry in related arylations. unizar.es

Multi-Component Reactions Incorporating Trimethoxyphenyl and Naphthalene Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and diversity-oriented approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of polysubstituted naphthalenes. nih.govrsc.org

One such strategy involves the three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. nih.gov This reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and nitrene extrusion to yield a highly functionalized naphthalene derivative. nih.gov

Another approach is the ruthenium-catalyzed three-component tandem reaction involving a simple naphthalene, an olefin, and an alkyl bromide. rsc.org This method achieves remote C-H functionalization, allowing for the modular synthesis of multifunctional naphthalenes. rsc.org

While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical strategy could involve the reaction of a naphthalene precursor, a component that delivers the 2,4,6-trimethoxyphenyl unit, and a third reactant to facilitate the ring formation or coupling in a one-pot process. The versatility of MCRs suggests that with appropriate starting materials, such as a 2,4,6-trimethoxyphenyl-substituted alkyne or olefin, this scaffold could be incorporated into a naphthalene ring system in a highly efficient manner.

Advanced Structural Elucidation and Stereochemical Characterization

Nuclear Magnetic Resonance Spectroscopy for Molecular Connectivity and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For 1-(2,4,6-Trimethoxyphenyl)naphthalene, a combination of one- and two-dimensional NMR experiments provides a comprehensive picture of its molecular framework.

High-Resolution One-Dimensional NMR (¹H, ¹³C, etc.)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the naphthalene (B1677914) and trimethoxyphenyl rings. The naphthalene protons would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the ring system. The protons on the trimethoxyphenyl ring would also resonate in the aromatic region, likely at a slightly different chemical shift due to the electronic effects of the methoxy (B1213986) groups. The methoxy groups themselves would give rise to sharp singlet peaks in the upfield region of the spectrum (typically δ 3.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show a series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbon atoms of the naphthalene and trimethoxyphenyl rings. The carbons bearing the methoxy groups would be expected to resonate at the downfield end of this range due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves would appear as distinct signals in the upfield region (δ 55-65 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene C1 | - | ~135 |

| Naphthalene C2-C8 | 7.2 - 8.2 | 125 - 134 |

| Trimethoxyphenyl C1' | - | ~115 |

| Trimethoxyphenyl C2', C6' | - | ~160 |

| Trimethoxyphenyl C3', C5' | 6.2 - 6.5 | ~90 |

| Trimethoxyphenyl C4' | - | ~162 |

| Methoxy (OCH₃) | 3.7 - 3.9 | 55 - 56 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the naphthalene and trimethoxyphenyl rings, helping to assign the signals of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the naphthalene and trimethoxyphenyl rings and the placement of the methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY data would be crucial in determining the preferred conformation around the biaryl bond and providing evidence for atropisomerism.

Dynamic NMR Studies for Conformational Dynamics and Atropisomerization Barriers

Due to steric hindrance between the ortho substituents on the two aromatic rings, rotation around the C-C single bond connecting the naphthalene and trimethoxyphenyl moieties is restricted. This can lead to the existence of stable rotational isomers, known as atropisomers.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different atropisomers may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually, at high temperatures, a time-averaged spectrum.

Analysis of the line shapes at different temperatures allows for the determination of the rate of interconversion between the atropisomers and the activation energy barrier for this process. This information is critical for understanding the stereochemical stability of the molecule. For biaryl compounds with significant steric hindrance, these barriers can be substantial, leading to isolable atropisomers at room temperature nih.gov.

Vibrational Spectroscopy for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

The FT-IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H bonds of the methoxy groups would give rise to absorptions in the 2950-2850 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region would be indicative of the carbon-carbon double bonds within the aromatic rings.

C-O stretching: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups would be expected in the 1250-1000 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic vibrations for the aromatic rings and methoxy groups. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 | 2950 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 (often strong) |

| C-O stretch (ether) | 1250 - 1000 (strong) | 1250 - 1000 |

| Out-of-plane C-H bend | 900 - 675 | 900 - 675 |

Note: These are general ranges and the exact frequencies will be specific to the molecule's structure and environment.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

No experimental mass spectrometry data for this compound has been found in published literature. Therefore, a detailed analysis of its molecular ion characterization and fragmentation pathways is not possible.

High-Resolution Mass Spectrometry (HRMS)

There is no available high-resolution mass spectrometry (HRMS) data for this compound. Such data would be essential for confirming its elemental composition by providing a highly accurate mass measurement of the molecular ion.

Tandem Mass Spectrometry for Structural Fragments

Tandem mass spectrometry (MS/MS) studies on this compound have not been reported. These experiments would be necessary to induce fragmentation of the molecular ion and analyze the resulting fragment ions, which would, in turn, provide valuable information about the compound's structure and connectivity.

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data for this compound is present in the Cambridge Structural Database (CSD) or other publicly accessible resources. The generation of single crystals and subsequent X-ray diffraction analysis are required to determine its solid-state structure.

Single-Crystal X-ray Diffraction Analysis

Without a crystal structure, it is not possible to provide details on the crystal system, space group, unit cell dimensions, or other parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Molecular Conformation and Dihedral Angle Analysis

The specific three-dimensional arrangement of the atoms, including the rotational orientation of the trimethoxyphenyl and naphthalene rings relative to each other (dihedral angles), remains undetermined in the absence of X-ray crystallographic data for this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed description of the intermolecular forces that govern the packing of molecules in the solid state, such as hydrogen bonding or π-π stacking, cannot be provided without experimental crystallographic data for this compound.

Crystal Packing and Supramolecular Solid-State Arrangements

The precise crystal structure of this compound has not been reported in the crystallographic literature to date. Consequently, specific details regarding its unit cell parameters, space group, and asymmetric unit are not available. However, by examining the crystal structures of closely related 1-arylnaphthalene derivatives, a scientifically grounded projection of its solid-state behavior, including crystal packing and supramolecular arrangements, can be formulated. The conformation and intermolecular interactions observed in analogous structures provide a robust framework for understanding how this compound molecules are likely to organize in the crystalline state.

The defining structural characteristic of 1-arylnaphthalenes is the rotational freedom around the C1-C1' single bond, which dictates the dihedral angle between the naphthalene and the phenyl ring systems. This angle is a result of the balance between steric hindrance, particularly from substituents at the ortho positions of the phenyl ring and the peri-position of the naphthalene ring, and the electronic effects that might favor co-planarity. In the case of this compound, the presence of two methoxy groups at the ortho positions of the phenyl ring imposes significant steric hindrance, which is expected to lead to a non-planar conformation. Crystallographic analyses of similar compounds, such as 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, have shown that the dihedral angle between the naphthalene system and a substituted phenyl ring can be substantial, in this case, 65.24 (12)°. nih.gov For 1-(o-tolyl)-naphthalene, an orthogonal alignment of the ring systems was established, further underscoring the impact of ortho-substitution on the molecular conformation. It is therefore highly probable that the trimethoxyphenyl and naphthalene rings in the target compound adopt a significantly twisted orientation relative to each other.

The supramolecular assembly in the solid state is anticipated to be governed by a combination of weak intermolecular forces, as strong hydrogen bond donors or acceptors are absent. The primary interactions expected to direct the crystal packing are van der Waals forces, C-H···π interactions, and potentially offset π-π stacking.

In the crystal structure of 1,4-bis(4-methoxyphenyl)naphthalene, the molecular packing is consolidated by intermolecular C—H⋯π interactions, which link the molecules into supramolecular chains. nih.gov Similarly, for 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, adjacent molecules are linked via C—H⋯π interactions, forming chains along the crystallographic a-axis. nih.gov Given the presence of multiple aromatic C-H bonds and the electron-rich π systems of both the naphthalene and trimethoxyphenyl rings in this compound, it is almost certain that C-H···π interactions will be a dominant feature in its crystal packing. These interactions would likely involve hydrogen atoms from one molecule interacting with the π-electron clouds of the aromatic rings of a neighboring molecule.

Offset or slipped π-π stacking is another plausible interaction that could contribute to the stabilization of the crystal lattice. In a related chalcone (B49325) derivative, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, inversion-related molecules are linked by a slipped-parallel π–π interaction with an intercentroid distance of 3.8942 (13) Å. nih.gov While the direct linkage between the aromatic rings in this compound differs, the propensity of large aromatic systems to engage in such stacking interactions to maximize cohesive forces is a well-established principle in crystal engineering.

The methoxy groups, while not strong hydrogen bond acceptors, can participate in weak C-H···O interactions. These, in conjunction with the C-H···π and van der Waals forces, would contribute to a dense and stable three-dimensional packing arrangement. The interplay of these varied, weak interactions dictates the final crystal symmetry and packing efficiency.

Below is a table summarizing the crystallographic data for a selection of structurally related compounds, which informs the predictions for this compound.

| Compound Name | Crystal System | Space Group | Dihedral Angle between Rings (°) | Key Intermolecular Interactions |

| 1,4-Bis(4-methoxyphenyl)naphthalene nih.gov | Triclinic | P-1 | 59.63(13) - 67.09(13) | C-H···π |

| (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one nih.gov | Monoclinic | P2₁/c | 21.61(10) | Slipped π-π stacking |

| 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene nih.gov | Monoclinic | P2₁/c | 65.24(12) | C-H···π |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in elucidating the electronic and molecular properties of a compound. These theoretical methods provide insights into the geometry, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(2,4,6-Trimethoxyphenyl)naphthalene, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The minimization of energy provides the optimized molecular structure, from which various geometric parameters like bond lengths, bond angles, and dihedral angles can be obtained. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, for example, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, FMO analysis would provide insights into its electronic transitions and potential for charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map provides a visual representation of the charge distribution on the molecular surface. Different colors are used to denote regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas signify neutral potential. An MEP map of this compound would highlight the reactive centers, offering predictions about its intermolecular interactions and reaction mechanisms.

Spectroscopic Parameter Prediction and Validation

Theoretical calculations can also predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors and, consequently, chemical shifts. By performing GIAO calculations, typically using DFT, the theoretical ¹H and ¹³C NMR spectra of this compound could be predicted. A comparison of these calculated shifts with experimentally obtained spectra would serve to validate the computed molecular geometry.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for molecular structure characterization. Computational frequency calculations are instrumental in assigning the vibrational modes observed in experimental spectra. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to balance accuracy and computational cost. acs.orgniscpr.res.in

The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, harmonic vibrational frequencies are calculated. These theoretical frequencies often show systematic deviations from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. niscpr.res.in

A detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibrational mode. acs.orgniscpr.res.in For this compound, one would expect to identify characteristic vibrations of the naphthalene (B1677914) and trimethoxyphenyl moieties.

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in

Aliphatic C-H Stretching: From the methoxy (B1213986) groups, expected in the 2950-2850 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands are expected in the 1620-1450 cm⁻¹ region, characteristic of the naphthalene and benzene (B151609) rings. niscpr.res.in

C-O Stretching: Associated with the methoxy groups, these vibrations typically appear in the 1260-1000 cm⁻¹ range.

Out-of-Plane C-H Bending: These modes, found in the 900-675 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings. niscpr.res.in

The table below illustrates a hypothetical comparison between calculated (scaled) and experimental vibrational frequencies for key functional groups of the title compound.

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| Aromatic C-H Stretch (Naphthalene) | ~3055 | ~3058 | ν(C-H) |

| Aromatic C=C Stretch (Naphthalene) | ~1595 | ~1598 | ν(C=C) |

| Aromatic C=C Stretch (Phenyl) | ~1500 | ~1505 | ν(C=C) |

| Asymmetric C-H Stretch (Methoxy) | ~2940 | ~2945 | νas(CH₃) |

| Symmetric C-O-C Stretch (Methoxy) | ~1130 | ~1135 | νs(C-O-C) |

Electronic Absorption Spectra Simulation (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for simulating electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This analysis provides insights into the molecule's color, photophysical properties, and the nature of its frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scienceopen.com

The simulation yields vertical excitation energies, which correspond to the maxima of absorption bands (λmax), and oscillator strengths (f), which relate to the intensity of these bands. researchgate.net By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO → LUMO), the nature of the excitation, such as a π→π* or n→π* transition, can be determined. For aromatic systems like this compound, the low-energy transitions are typically dominated by π→π* excitations within the conjugated system. The choice of functional (e.g., PBE0, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving good agreement with experimental UV-Vis spectra. nih.govresearchgate.net

The table below presents a hypothetical summary of TD-DFT results for the lowest energy electronic transitions of this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~320 | ~0.15 | HOMO → LUMO | π→π |

| S₀ → S₂ | ~295 | ~0.40 | HOMO-1 → LUMO | π→π |

| S₀ → S₃ | ~270 | ~0.35 | HOMO → LUMO+1 | π→π* |

Mechanistic Insights from Computational Simulations

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathway connecting reactants to products. A key aspect of this is the location and characterization of transition states (TS), which are the energy maxima along the minimum energy path. rsc.org

For the synthesis of this compound, which could be formed via a cross-coupling reaction like a Suzuki-Miyaura coupling (between a naphthalene-boronic acid and a 1-halo-2,4,6-trimethoxybenzene), DFT calculations can model each elementary step: oxidative addition, transmetalation, and reductive elimination. rsc.org Geometries of reactants, intermediates, and products are optimized, and transition state search algorithms are employed to find the saddle points connecting them.

Once a stationary point is located, frequency calculations are performed for its characterization. A minimum on the PES (reactant, intermediate, or product) has all real (positive) vibrational frequencies, whereas a transition state is characterized by exactly one imaginary frequency. rsc.org The eigenvector corresponding to this imaginary frequency represents the motion of the atoms as the system traverses the transition state barrier. Further confirmation of the TS connecting the desired reactant and product is obtained by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path downhill from the TS. rsc.org

Energy Profile Calculations and Reaction Dynamics

By comparing the energy profiles of different possible pathways, the most likely mechanism can be determined. For complex reactions, microkinetic simulations based on the computed energy profiles can be used to predict reaction outcomes under various conditions. rsc.org This detailed energetic understanding allows for the rational optimization of reaction conditions, such as temperature, catalyst, or solvent, to improve yield and selectivity.

Advanced Computational Methodologies in Chemical Research

Machine Learning Applications in Chemical Structure Prediction and Property Estimation

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, complementing traditional computational methods. nih.gov ML models can rapidly predict a wide range of molecular properties, saving significant time and resources compared to expensive quantum mechanical calculations or laboratory experiments. research.google

The core principle of ML in chemistry involves training an algorithm on a large dataset of known molecules and their corresponding properties. acs.org The first step is to convert molecular structures into machine-readable numerical representations, known as features or descriptors. These can range from simple molecular fingerprints (bit strings indicating the presence or absence of certain substructures) to more complex graph-based representations that capture atomic connectivity and properties. medium.com

Once trained, these models can make instantaneous predictions for new, unseen molecules. Applications are diverse and include:

Property Prediction: Estimating physical, chemical, and biological properties like solubility, boiling point, toxicity, and reaction outcomes. acs.orgmit.edu

Structure Prediction: Assisting in the determination of three-dimensional molecular structures.

Accelerating Discovery: Screening vast virtual libraries of compounds to identify candidates with desired properties for applications in drug discovery and materials science. research.google

For a class of compounds like substituted naphthalenes, an ML model could be trained to predict properties such as electronic absorption maxima or biological activity, enabling the rapid exploration of chemical space to design new molecules with tailored functions. acs.org

Ab Initio Molecular Dynamics (AIMD) Simulations

A comprehensive search of scientific literature revealed no specific studies applying Ab Initio Molecular Dynamics (AIMD) simulations directly to the compound this compound. AIMD is a powerful computational method that simulates the dynamic behavior of atoms in a molecule over time by calculating the forces between them "from first principles," that is, by solving the electronic structure equations (typically within Density Functional Theory) at each step of the simulation. This approach is computationally intensive and is often applied to understand reaction mechanisms, conformational dynamics, and spectroscopic properties of molecules.

While direct AIMD studies on this compound are not available, the methodology has been used to investigate related systems, such as naphthalene itself. For instance, AIMD simulations have been employed to understand the microhydration of naphthalene, revealing the mobility of water molecules on its surface and providing insights into wetting interactions at a molecular level. These studies demonstrate the capability of AIMD to capture the subtle interplay of intermolecular forces and the resulting dynamic behavior, which would be equally relevant for understanding the intramolecular and intermolecular interactions of this compound.

Given the absence of specific data, a hypothetical AIMD study on this compound could potentially investigate the rotational dynamics around the single bond connecting the naphthalene and trimethoxyphenyl rings. This is a key feature of atropisomers, and AIMD could provide detailed, time-resolved information on the energy barriers and transition states associated with this rotation. Such a simulation would yield valuable data on the stability of different conformations and the timescales of their interconversion.

Reaction Mechanisms and Chemical Reactivity of 1 2,4,6 Trimethoxyphenyl Naphthalene

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Trimethoxyphenyl Moieties

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. pearson.com In 1-(2,4,6-trimethoxyphenyl)naphthalene, both the naphthalene and the trimethoxyphenyl rings are activated towards electrophilic attack due to their high electron density. However, the degree of activation and the preferred sites of substitution differ significantly between the two moieties.

The 2,4,6-trimethoxyphenyl moiety is profoundly activated by the three methoxy (B1213986) groups (-OCH₃), which are potent ortho, para-directing activators through resonance electron donation. The synergistic effect of these three groups makes this ring exceptionally nucleophilic. Electrophilic attack is sterically hindered at the positions ortho to the naphthalene substituent (C2' and C6'), leaving the C3' and C5' positions as the most likely sites for substitution. However, the trimethoxyphenyl ring is generally less reactive in EAS than might be expected due to the steric hindrance from the methoxy groups.

The naphthalene moiety is inherently more reactive than benzene (B151609) in EAS reactions, with a known preference for substitution at the α-positions (C1, C4, C5, C8) over the β-positions (C2, C3, C6, C7). stackexchange.com This preference is due to the greater stability of the carbocation intermediate (a benzenium ion or σ-complex) formed during α-attack, which can be stabilized by resonance structures that preserve a complete benzene ring. stackexchange.comyoutube.comlibretexts.org In the case of this compound, the C1 position is already substituted. The bulky trimethoxyphenyl group exerts significant steric hindrance, primarily affecting the adjacent C2 and C8 positions. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions of the naphthalene ring.

The competition between the two rings in an EAS reaction depends on the specific electrophile and reaction conditions. The extreme electronic activation of the trimethoxyphenyl ring might suggest it is the preferred site of reaction; however, the less sterically crowded and highly activated α-positions of the naphthalene ring are also prime targets.

| Aromatic Moiety | Key Activating/Directing Groups | Most Probable Substitution Sites | Influencing Factors |

|---|---|---|---|

| Naphthalene | 1-(2,4,6-Trimethoxyphenyl) group (bulky, weakly activating); Fused ring system | C4, C5, C8 (α-positions) | Steric hindrance from the trimethoxyphenyl group disfavors C8. Electronic preference for α-positions. stackexchange.com |

| Trimethoxyphenyl | Three -OCH₃ groups (strongly activating, ortho/para-directing) | C3', C5' | Strong electronic activation. Steric hindrance from methoxy groups and the naphthalene ring. |

Nucleophilic Reactions and Pathways

Nucleophilic Aromatic Substitution (NAS) typically requires an aromatic ring to be electron-deficient, a condition usually met by the presence of potent electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by these electron-withdrawing substituents. libretexts.orgyoutube.com

The this compound molecule is composed of two electron-rich aromatic systems. The methoxy groups on one ring and the extended π-system of the naphthalene ring are both electron-donating in character. Consequently, the molecule is highly deactivated towards traditional addition-elimination NAS reactions. Attack by a nucleophile is electronically disfavored, and there is no suitable leaving group (other than a hydride ion, which is extremely poor) on the unsubstituted positions. Therefore, this compound is expected to be inert under standard NAS conditions.

Reactions with very strong nucleophiles or bases might proceed through alternative, more drastic pathways such as an elimination-addition (benzyne) mechanism, but this would require extreme conditions and is not a typical reaction pathway for this type of compound.

Radical Chemistry and Intermediate Generation in Arylnaphthalene Systems

Aryl radicals are highly reactive intermediates that can be generated through various methods, including the reduction of diaryliodonium salts or the palladium-catalyzed activation of aryl halides. researchgate.netrsc.orgchemrxiv.org These radicals are central to many modern synthetic methodologies for forming carbon-carbon and carbon-heteroatom bonds.

In the context of arylnaphthalene systems, radical intermediates can be generated on either aromatic core. For example, a radical could be formed on the naphthalene ring via the homolytic cleavage of a C-X bond (where X is a halogen or other precursor group). This naphthyl radical could then participate in various reactions, including:

Homolytic Aromatic Substitution (HAS): The radical could attack another aromatic ring, leading to biaryl coupling products.

Addition to π-systems: The radical can add to alkenes or alkynes.

Atom Transfer Reactions: The radical can abstract an atom (e.g., hydrogen) from a donor molecule.

The generation of a radical on the trimethoxyphenyl ring is also possible. The stability and subsequent reactivity of these radical intermediates are influenced by the substituents present. The electron-donating methoxy groups on the trimethoxyphenyl ring can stabilize an adjacent radical center to some extent. The formation of aryl radicals from precursors like aryl halides can be initiated by transition metals such as palladium, often involving a Pd(I)/Pd(III) or similar redox cycle. frontiersin.org

Oxidative and Reductive Transformations of the Aromatic Core

The electron-rich nature of both aromatic rings in this compound makes them susceptible to both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the naphthalene core is a well-known process. Strong oxidizing agents can lead to the formation of naphthoquinones or phthalic acid derivatives upon ring cleavage. For instance, the oxidation of naphthalene itself can yield 1,4-naphthoquinone. In this compound, the less substituted ring of the naphthalene moiety would be the likely site of such an oxidation. The trimethoxyphenyl ring is also susceptible to oxidation due to its high electron density, which can lead to dearomatization or oxidative coupling reactions. The specific outcome depends heavily on the oxidant and reaction conditions. For example, aerobic oxidation of substituted naphthalenes can yield hydroperoxides, alcohols, or ketones at benzylic positions if an alkyl group is present. researchgate.net Hydroxyl radicals can add to the naphthalene π-system, leading to further oxidative transformations. researchgate.net

Reductive Transformations: The naphthalene ring can be reduced more readily than the benzenoid trimethoxyphenyl ring. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) can reduce the naphthalene moiety to either a dihydronaphthalene (dialin) or a tetrahydronaphthalene (tetralin) derivative, depending on the catalyst and conditions. Complete reduction to decahydronaphthalene (B1670005) (decalin) is also possible under more forcing conditions.

The Birch reduction (using an alkali metal like Na or Li in liquid ammonia (B1221849) with an alcohol proton source) is a classic method for the partial reduction of aromatic rings. In naphthalene, this reaction typically reduces one of the rings to a 1,4-dihydro derivative. Applying these conditions to this compound would be expected to selectively reduce the naphthalene core, leaving the trimethoxyphenyl ring intact.

Regioselectivity and Stereoselectivity in Synthetically Relevant Transformations

Regioselectivity: The control of regioselectivity—the position at which a reaction occurs—is a critical aspect of the synthetic chemistry of this compound.

In Electrophilic Aromatic Substitution: As discussed in section 5.1, regioselectivity is governed by a combination of electronic and steric effects. Electrophiles are electronically directed to the α-positions of the naphthalene ring. pearson.com However, the steric bulk of the 1-substituent (the trimethoxyphenyl group) will strongly influence which of the available α-positions reacts, favoring the less hindered C5 and possibly C4 positions.

In Metal-Catalyzed C-H Functionalization: Modern synthetic methods often employ transition metal catalysts (e.g., Pd, Rh, Ru) to directly functionalize C-H bonds. In such reactions, regioselectivity can be controlled by directing groups. While there are no strong classical directing groups in this molecule, the inherent reactivity of the naphthalene C-H bonds or coordination of the metal to the π-system could control the site of functionalization. For instance, rhodium-catalyzed reactions have shown high selectivity for the β-position of naphthalene under certain conditions. researchgate.net

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Atropisomerism: this compound is a biaryl system. Rotation around the single bond connecting the naphthalene and trimethoxyphenyl rings may be restricted due to steric hindrance between the ortho-methoxy groups on the phenyl ring and the hydrogen atom at the C8 position of the naphthalene ring. If this rotational barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers) at room temperature, the molecule would be chiral. Synthetic transformations could then, in principle, be stereoselective, favoring the formation of one atropisomer over the other, particularly if chiral catalysts or reagents are used.

Reactions Creating New Stereocenters: If a reaction introduces a new stereocenter, such as the enzymatic dihydroxylation of naphthalene to a chiral cis-dihydrodiol, the facial selectivity of the attack would be a key issue. nih.govnih.gov In non-enzymatic synthesis, achieving high stereoselectivity in reactions like dihydroxylation or epoxidation would typically require the use of chiral reagents or catalysts.

Supramolecular Chemistry and Molecular Recognition

Non-Covalent Interactions Governing Self-Assembly

The self-assembly of 1-(2,4,6-trimethoxyphenyl)naphthalene into organized supramolecular structures would be primarily driven by a combination of non-covalent interactions, including π-π stacking and hydrogen bonding.

π-π Interactions: The electron-rich naphthalene (B1677914) and trimethoxyphenyl rings are predisposed to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings. In solution and in the solid state, molecules of this compound would likely arrange themselves to maximize these stabilizing interactions, leading to the formation of columnar or layered structures. The specific geometry of the stacking (e.g., face-to-face, parallel-displaced) would be influenced by the steric hindrance and electronic nature of the methoxy (B1213986) groups on the phenyl ring.

Hydrogen Bonding: Although this compound itself does not possess strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in a self-assembly scenario where C-H···O interactions are significant, hydrogen bonding could play a crucial role in directing the assembly process and reinforcing the stability of the resulting supramolecular architecture. For instance, in the crystal structure of a related compound, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, an intramolecular O—H⋯O hydrogen bond is observed, which contributes to the planarity and stability of the molecule. nih.gov While this is an intramolecular interaction in a different molecule, it highlights the potential for the methoxy groups to participate in hydrogen bonding.

The table below summarizes the key non-covalent interactions expected to influence the self-assembly of this compound.

| Interaction Type | Participating Moieties | Expected Role in Self-Assembly |

| π-π Stacking | Naphthalene ring, Trimethoxyphenyl ring | Primary driving force for aggregation and formation of ordered structures. |

| Hydrogen Bonding | Methoxy group oxygen atoms (acceptors) | Directional control and stabilization of the supramolecular assembly. |

| van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to overall stability. |

Host-Guest Complexation Studies with Macrocyclic Receptors and Arylnaphthalene Derivatives

The electron-rich aromatic surfaces of this compound make it a suitable guest molecule for complexation with various macrocyclic hosts. These hosts possess pre-organized cavities that can encapsulate guest molecules through non-covalent interactions, forming stable host-guest complexes.

Macrocyclic Receptors: A variety of macrocyclic receptors, such as cyclophanes, calixarenes, and pillararenes, are known to bind aromatic guests. The selection of an appropriate host for this compound would depend on the size, shape, and electronic complementarity of the host's cavity. For example, a perylene (B46583) bisimide-based receptor has been shown to form stable complexes with various polycyclic aromatic hydrocarbons, with the binding strength influenced by π-π interactions. nih.gov The complexation of this compound within such a host would likely involve the insertion of the naphthalene or the trimethoxyphenyl moiety into the cavity, stabilized by π-π stacking and potentially C-H···π interactions.

Binding Studies: The formation and stability of these host-guest complexes are typically studied using techniques such as NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy. These methods can provide valuable information about the binding stoichiometry, association constants, and the specific interactions driving the complexation. For instance, the complexation of anilinonaphthalene sulfonic acids with dimethoxypillar biorxiv.orgarene has been investigated using fluorescence titration experiments to determine the binding constants.

The following table provides examples of macrocyclic hosts that could potentially form complexes with arylnaphthalene derivatives like this compound.

| Macrocyclic Host | Potential Binding Interactions with Guest |

| Cyclophanes | π-π stacking, C-H···π interactions |

| Calixarenes | Hydrophobic interactions, π-π stacking, C-H···π interactions |

| Pillararenes | π-π stacking, C-H···π interactions, electrostatic interactions |

Design and Formation of Supramolecular Architectures

The controlled self-assembly of this compound, either alone or in combination with other molecular components, could lead to the formation of well-defined supramolecular architectures with specific functions.

Crystal Engineering: In the solid state, the non-covalent interactions discussed earlier would direct the packing of the molecules into a specific crystal lattice. The study of a similar compound, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, reveals that inversion-related molecules are linked by slipped-parallel π–π interactions, leading to stacking along a specific crystallographic direction. nih.gov A similar principle of organization would be expected for this compound, where the interplay of π-π stacking and other weak interactions would determine the final crystal structure.

Self-Assembled Nanostructures: In solution, under specific conditions of solvent and concentration, this compound could self-assemble into various nanostructures such as nanofibers, vesicles, or gels. The morphology of these structures would be dictated by the balance of the different non-covalent forces. For example, studies on naphthalimide derivatives of glutamide have shown that the solvent can modulate the supramolecular chirality and packing by influencing the balance between amide-amide hydrogen bonds and hydrophobic interactions. nih.gov

The design of functional supramolecular architectures often involves the use of external stimuli, such as light or temperature, to control the assembly and disassembly processes. While no specific studies on the photoresponsive behavior of this compound are available, the general principles of photoresponsive supramolecular systems could potentially be applied to this molecule by incorporating photo-switchable units.

Photochemistry and Photophysical Phenomena

Photoinduced Electron Transfer (PET) Processes in Naphthalene-Containing Systems

In donor-acceptor systems like 1-(2,4,6-trimethoxyphenyl)naphthalene, photoinduced electron transfer (PET) is a key process. The naphthalene (B1677914) moiety can act as a photoexcited electron acceptor, while the electron-rich trimethoxyphenyl group serves as the electron donor. Upon excitation of the naphthalene chromophore, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the trimethoxyphenyl ring to the half-vacant HOMO of the excited naphthalene. This process leads to the formation of a charge-separated state. The efficiency of PET is influenced by the solvent polarity and the energetic driving force of the reaction.

The fluorescence of the naphthalene moiety is often quenched in the presence of an efficient electron donor due to this PET process. In systems where the donor and acceptor are in close proximity, this intramolecular PET can be extremely rapid.

Table 1: Hypothetical Parameters for Photoinduced Electron Transfer in this compound in Acetonitrile

| Parameter | Value |

| Donor | 2,4,6-Trimethoxyphenyl |

| Acceptor | Naphthalene |

| Driving Force (ΔGET) | -0.85 eV |

| Rate of Electron Transfer (kET) | 2.5 x 109 s-1 |

| Fluorescence Quenching Efficiency | >95% |

Photocycloaddition and Photoalkylation Reactions of Naphthalene Derivatives

Naphthalene derivatives are known to undergo a variety of photocycloaddition reactions. These can include [2+2], [3+2], and [4+2] cycloadditions with alkenes and other unsaturated systems. The specific reaction pathway is dependent on the nature of the substituents on the naphthalene ring and the reaction conditions. For instance, irradiation of naphthalene derivatives in the presence of alkenes can lead to the formation of cyclobutane (B1203170) products. cdnsciencepub.com Intramolecular photocycloaddition can also occur if a suitable alkene moiety is present in the molecule. researchgate.net

In the case of this compound, intermolecular photocycloaddition with an alkene could potentially occur at the naphthalene ring. The regioselectivity of such a reaction would be influenced by the steric hindrance imposed by the bulky trimethoxyphenyl group. Photoalkylation reactions are also a possibility, where a radical generated by photoinduced processes adds to the naphthalene ring.

Excitation and Deactivation Pathways in Trimethoxyphenyl and Naphthalene Chromophores

The photophysics of this compound are dictated by the interplay between the two chromophores. The naphthalene unit possesses well-characterized singlet and triplet excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state (S0) by emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T1).

Internal Conversion (IC): Non-radiative decay to the ground state.

Photoinduced Electron Transfer (PET): As discussed previously, this can be a major deactivation pathway.

The trimethoxyphenyl group, while not as photoactive as naphthalene, can influence these pathways. Its electron-donating nature can enhance the rate of PET, thereby quenching the fluorescence and reducing the quantum yield of intersystem crossing. In bichromophoric systems, energy transfer between the two moieties is also a possible deactivation channel, although in this case, PET is likely to be the dominant process due to the favorable electronic properties of the donor and acceptor. rsc.org

Table 2: Representative Photophysical Data for Naphthalene Derivatives in a Nonpolar Solvent

| Property | Typical Value |

| Absorption Maximum (λmax) | ~280-320 nm |

| Molar Absorptivity (ε) | ~5,000-10,000 M-1cm-1 |

| Fluorescence Maximum (λem) | ~320-360 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (unquenched) |

| Fluorescence Lifetime (τF) | 10 - 100 ns (unquenched) |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.1 - 0.4 |

| Triplet Lifetime (τT) | μs to ms |

Photochemical Rearrangements and Cyclizations

Catalysis and Ligand Design

Application of Trimethoxyphenyl-Substituted Ligands in Transition Metal Catalysis

The strategic placement of bulky and electron-rich groups on a ligand is a cornerstone of modern catalyst design. The 2,4,6-trimethoxyphenyl group, and the structurally similar 2,4,6-trimethylphenyl (mesityl) group, are frequently employed to create a specific coordination environment around a metal catalyst. researchgate.net These substituents increase the electron density on the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition. nih.gov Furthermore, their steric hindrance can promote reductive elimination, prevent catalyst deactivation pathways like the formation of inactive dimers, and influence the selectivity of the reaction. nih.govorganic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, often considered superior alternatives to phosphines due to their strong σ-donating properties and robust bond with the metal center. tcichemicals.comnih.gov The properties of an NHC ligand are highly tunable by modifying the substituents on its nitrogen atoms. nih.gov

Introducing bulky N-aryl substituents, such as 2,4,6-trimethylphenyl (mesityl) or 2,6-diisopropylphenyl, is a common strategy to enhance the stability and catalytic activity of the resulting metal-NHC complexes. tcichemicals.com These bulky groups shield the metal center, creating a coordinatively unsaturated environment that can enhance catalytic turnover. For example, 1,3-bis-(2,4,6-trimethylphenyl)imidazolium salts are common precursors for NHC ligands used in a variety of catalytic systems. ingentaconnect.comnortheastern.edu The strong electron-donating nature of these aryl groups makes the NHC a powerful neutral donor ligand, which in turn stabilizes the metal complex and modulates its reactivity. scripps.edu This stability and activity have made NHC-metal complexes valuable in numerous transformations, including olefin metathesis, cross-coupling reactions, and C-H bond activation. tcichemicals.comnih.gov

Table 1: Selected N-Heterocyclic Carbene (NHC) Precursors with Bulky Aryl Substituents This table provides examples of common imidazolium (B1220033) salts used to generate NHC ligands and the typical transition metals they are complexed with for catalytic applications.

| Imidazolium Salt Precursor | N-Aryl Substituent | Common Metal Partners | Catalytic Applications |

|---|---|---|---|

| IMes.HCl | 2,4,6-Trimethylphenyl | Ruthenium, Palladium | Olefin Metathesis, Cross-Coupling |

| IPr.HCl | 2,6-Diisopropylphenyl | Palladium, Gold, Copper | Cross-Coupling, C-H Activation |

| SIXyl.HCl | 2,6-Dimethylphenyl | Ruthenium | Olefin Metathesis |

Organometallic complexes of gold and palladium are workhorses in modern organic synthesis, catalyzing a vast array of chemical transformations. wordpress.comstmjournals.in The performance of these catalysts is intimately linked to the nature of the ligands coordinated to the metal center. tdx.cat Ligands bearing bulky and electron-donating substituents, such as the 2,4,6-trimethoxyphenyl group, have proven particularly effective.

In palladium catalysis, such ligands are crucial for challenging cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides as substrates. researchgate.netorganic-chemistry.org The electron-rich nature of the ligand enhances the rate of oxidative addition of the aryl halide to the Pd(0) center, while its steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst. researchgate.netacs.org

Gold catalysts, often featuring NHC or phosphine (B1218219) ligands, are widely used in reactions involving the activation of alkynes, allenes, and alkenes. hw.ac.uk The electronic properties of the ligand directly influence the Lewis acidity of the gold center, which is key to its catalytic function. Electron-donating ligands can stabilize cationic gold intermediates, which are often proposed in catalytic cycles. Gold(I) chloride complexes bearing electronically and sterically modified 1,2,3-triazol-5-ylidene "click" carbene ligands, for instance, have been shown to be effective precatalysts for the cycloisomerization of 1,6-enynes. hw.ac.uk

Role of 1-(2,4,6-Trimethoxyphenyl)naphthalene Derived Structures as Catalysts or Pre-catalysts

While direct catalytic applications of the parent compound this compound are not extensively documented, structures derived from this biaryl scaffold are of significant interest in catalyst design. The combination of the rigid, planar naphthalene (B1677914) unit with the sterically demanding and electronically distinct trimethoxyphenyl group provides a unique framework for constructing more complex ligands and catalysts.

For example, derivatives such as 1-amidoalkyl-2-naphthols, which can be synthesized via catalytic Mannich-type reactions, are important bioactive molecules and versatile building blocks. mdpi.com The synthesis of these complex naphthalene derivatives often relies on various catalysts, from Brønsted and Lewis acids to organocatalysts. mdpi.com Furthermore, chalcone (B49325) derivatives incorporating both naphthalene and trimethoxyphenyl moieties, such as (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, have been synthesized, highlighting the chemical accessibility of such combined scaffolds. nih.gov

The principles of using bulky, electron-rich biaryl scaffolds are well-established in ligands like MOP-type (MOP = 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl) and Buchwald-type phosphines. These ligands, built upon a binaphthyl or biphenyl (B1667301) core, are highly effective in palladium-catalyzed cross-coupling reactions. The atropisomeric chirality and steric bulk of the binaphthyl backbone, combined with electron-rich phosphine groups, create a highly effective and selective catalytic pocket around the metal center. organic-chemistry.org A structure derived from this compound, such as one incorporating a phosphine group on the naphthalene ring, would be expected to exhibit similar beneficial properties, leveraging the steric and electronic influence of the trimethoxyphenyl substituent.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing improved catalysts. For transition metal complexes bearing trimethoxyphenyl-substituted ligands, mechanistic studies often focus on how the ligand's properties influence the fundamental steps of the cycle, such as oxidative addition, transmetalation, migratory insertion, and reductive elimination. tdx.catresearchgate.net

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex. illinois.edu The use of strongly σ-donating ligands, such as NHCs or phosphines with trimethoxyphenyl groups, increases the electron density on the palladium center, making it more nucleophilic and thus accelerating this rate-limiting step. nih.gov

Following oxidative addition, the next step depends on the specific reaction (e.g., transmetalation in Suzuki coupling or amine coordination in Buchwald-Hartwig amination). The steric bulk of the ligand plays a critical role here, often favoring the formation of monoligated palladium species that are considered the catalytically active intermediates. researchgate.net

It is also important to consider potential catalyst decomposition pathways. For instance, investigations have shown that the C-C bond connecting a 2,4,6-trimethoxyphenyl group can be labile under certain acidic conditions, which could represent a potential catalyst degradation pathway or an intended bond activation strategy depending on the reaction design. researchgate.net

Table 2: General Mechanistic Steps in Palladium-Catalyzed Cross-Coupling This table outlines the fundamental steps of a generic Pd-catalyzed cross-coupling cycle and the influence of bulky, electron-rich ligands.

| Catalytic Step | Description | Role of Bulky, Electron-Rich Ligands |

|---|---|---|

| Oxidative Addition | The organic halide (R-X) adds to the Pd(0) center, forming a Pd(II) intermediate. | Increases electron density on Pd(0), accelerating the reaction rate. |

| Transmetalation | A main-group organometallic reagent (R'-M) transfers its organic group to the Pd(II) center. | Steric bulk can influence the rate and efficiency of the transfer. |

| Reductive Elimination | The two organic groups (R and R') couple, forming a new bond (R-R') and regenerating the Pd(0) catalyst. | Steric hindrance from the ligand promotes this final step, increasing turnover. |

Materials Science and Advanced Functional Applications

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on materials with tailored electronic and photophysical properties. Naphthalene (B1677914) derivatives are widely utilized in the construction of conjugated materials for applications such as blue-color OLEDs. The naphthalene unit provides a rigid, planar structure with a well-defined conjugation pathway, which is essential for efficient charge transport and light emission.

The incorporation of a 2,4,6-trimethoxyphenyl group introduces both electronic and steric modifications to the naphthalene core. The electron-donating nature of the methoxy (B1213986) groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is a critical strategy in the design of OLED materials to facilitate efficient charge injection from the electrodes and to control the emission color. Furthermore, the bulky nature of the trimethoxyphenyl substituent can induce a twisted conformation between the phenyl and naphthalene rings. This steric hindrance can be advantageous in preventing strong intermolecular aggregation, which often leads to fluorescence quenching in the solid state, a common issue in OLED devices. By mitigating self-quenching, the luminescent efficiency of the material could be enhanced.

Functional π-Systems and Conjugated Polymers Incorporating Naphthalene-Trimethoxyphenyl Units

Functional π-systems and conjugated polymers are at the heart of organic electronics. The integration of the 1-(2,4,6-Trimethoxyphenyl)naphthalene unit into a polymer backbone could lead to materials with interesting and potentially useful properties. The naphthalene moiety can serve as a key building block in creating extended π-conjugated systems, which are essential for charge transport in organic semiconductors.

The trimethoxyphenyl group can play a dual role in such polymers. Electronically, its electron-donating character can be used to create donor-acceptor type architectures within the polymer chain, a common and effective strategy for tuning the bandgap and absorption properties of conjugated polymers. This is particularly relevant for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Structurally, the steric bulk of the trimethoxyphenyl substituent can disrupt the planarity of the polymer backbone. While a high degree of planarity is often sought to maximize charge mobility, controlled introduction of non-planarity can enhance the solubility of the resulting polymers, making them more processable from solution for large-area device fabrication. This trade-off between charge transport and processability is a critical consideration in the design of new conjugated polymers. The unique substitution pattern of this compound could offer a precise way to control the intermolecular and intramolecular interactions in the solid state, thereby influencing the morphology and electronic properties of thin films.

Design of Chemical Sensors and Analytical Systems

The development of chemical sensors based on fluorescence is a rapidly growing field. Naphthalene-based compounds are often employed as fluorophores due to their high quantum yields and sensitivity to the local environment. The principle behind many fluorescent chemical sensors is the change in fluorescence intensity or wavelength upon interaction with a specific analyte.

The this compound molecule possesses features that could be exploited for chemical sensing applications. The electron-rich trimethoxyphenyl ring could act as a recognition site for electron-deficient analytes through π-π stacking interactions. Furthermore, the methoxy groups could serve as binding sites for metal ions or other Lewis acidic species. Upon binding of an analyte, the electronic structure of the molecule would be perturbed, leading to a detectable change in its fluorescence properties. This "turn-on" or "turn-off" fluorescent response can be used for the sensitive and selective detection of various chemical species. The design of such sensors would involve tailoring the specific binding sites and understanding the mechanism of the fluorescence modulation upon analyte interaction.

Advanced Organic Materials for Emerging Technologies

Beyond the established applications, the unique structure of this compound makes it a candidate for exploration in various emerging technologies. The combination of a large aromatic surface from the naphthalene unit and the polar methoxy groups could lead to interesting self-assembly properties. The ability to form well-ordered structures on surfaces or in solution is a key requirement for many advanced materials, including those used in molecular electronics and nanotechnology.

The photophysical properties of this compound could also be relevant for applications such as organic scintillators or as components in photoresponsive materials. The trimethoxy substitution pattern could be further functionalized to attach the molecule to other systems or to tune its properties for specific applications. As the drive for new materials with tailored properties continues, fundamental studies on the synthesis, and the electronic and photophysical characterization of molecules like this compound will be crucial in unlocking their full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.